Bienvenue dans la boutique en ligne BenchChem!

N-isopropyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

N-Isopropyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 900009-40-7, molecular formula C₁₂H₁₄N₄O₂S, MW 278.33 g/mol) belongs to the class of 5-(pyridin-3′-yl)-1,3,4-oxadiazole-2-thioacetamides. This class was developed using a biological isosterism strategy that merges a pyridine ring, a 1,3,4-oxadiazole heterocycle, and a thioacetamide side chain into a single molecular scaffold.

Molecular Formula C12H14N4O2S
Molecular Weight 278.33
CAS No. 900009-40-7
Cat. No. B3004041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
CAS900009-40-7
Molecular FormulaC12H14N4O2S
Molecular Weight278.33
Structural Identifiers
SMILESCC(C)NC(=O)CSC1=NN=C(O1)C2=CN=CC=C2
InChIInChI=1S/C12H14N4O2S/c1-8(2)14-10(17)7-19-12-16-15-11(18-12)9-4-3-5-13-6-9/h3-6,8H,7H2,1-2H3,(H,14,17)
InChIKeyIFVXRWJLBOHIBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Isopropyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 900009-40-7): Structural Class, Synthesis Pathway, and Procurement Context


N-Isopropyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 900009-40-7, molecular formula C₁₂H₁₄N₄O₂S, MW 278.33 g/mol) belongs to the class of 5-(pyridin-3′-yl)-1,3,4-oxadiazole-2-thioacetamides [1]. This class was developed using a biological isosterism strategy that merges a pyridine ring, a 1,3,4-oxadiazole heterocycle, and a thioacetamide side chain into a single molecular scaffold [1]. The compound is synthesized via nucleophilic substitution between N-isopropyl chloroacetamide and 2-mercapto-5-(pyridin-3-yl)-1,3,4-oxadiazole (precursor CAS 3690-46-8), a route analogous to the general method established for the broader series [1]. Structurally related 1,3,4-oxadiazole-thioacetamide hybrids have been investigated in both agrochemical (herbicidal) [1] and pharmaceutical (CFTR modulation, anticancer) contexts [2], though published quantitative bioactivity data specific to this N-isopropyl congener remain sparse.

Why N-Isopropyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide Cannot Be Freely Substituted: Structural Determinants of Differentiation


Within the 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thioacetamide family, the N-substituent on the acetamide terminus dictates hydrogen-bond donor (HBD) count, lipophilicity, steric profile, and metabolic stability—parameters that directly control target engagement and bioavailability [1]. The N-isopropyl congener (mono-substituted, one HBD) occupies a distinct physicochemical space compared to its N,N-diisopropyl analog (tertiary amide, zero HBD, MW ~320.4, larger steric bulk) , the N-phenyl analog (planar aromatic, altered π-stacking), and the N-(p-tolyl) variant (CAS 538336-97-9) . These differences in hydrogen-bonding capacity, cLogP, and molar refractivity make simple one-for-one substitution unreliable; biological activity in this series is exquisitely sensitive to the amide substituent, as demonstrated by the differential herbicidal and phototoxicity profiles of compounds B1-4 and B1-6 in the foundational study [1]. Furthermore, the pyridin-3-yl (vs. pyridin-4-yl) regioisomerism on the oxadiazole ring introduces additional divergence in coordination chemistry and receptor recognition [1].

Quantitative Differentiation Evidence for N-Isopropyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 900009-40-7)


Hydrogen-Bond Donor Count as a Differentiator from the N,N-Diisopropyl Analog

The target compound possesses one hydrogen-bond donor (N–H of the secondary amide), whereas the N,N-diisopropyl analog is a tertiary amide with zero HBDs [1]. This is a binary, structure-defined difference that affects membrane permeability, aqueous solubility, and target-binding pharmacophore compatibility. In drug discovery, the presence or absence of a single HBD can shift oral bioavailability classification and influence P-glycoprotein recognition [1].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Molecular Weight Advantage Over the N,N-Diisopropyl Congener for Fragment-Based Screening

The target compound (MW 278.33 g/mol) is approximately 42 Da lighter than the N,N-diisopropyl analog (MW ~320.41 g/mol) [1]. This 13% reduction in molecular weight places the N-isopropyl congener below the 300 Da threshold preferred for fragment-based screening libraries and provides a higher ligand efficiency index for a given binding affinity [1].

Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight

Class-Level Herbicidal Activity: Growth Inhibition Against Echinochloa crus-galli and Brassica napus

In the foundational study by Fan et al. (2004), compound B1-6 from the same 5-(pyridin-3′-yl)-1,3,4-oxadiazole-2-thioacetamide series demonstrated satisfactory growth inhibition activity against both Echinochloa crus-galli (barnyard grass) and Brassica napus (oilseed rape) [1]. While the specific N-isopropyl derivative was not individually profiled in this publication, its membership in this compound class—synthesized via the identical route—places it within a series where herbicidal activity has been demonstrated [1]. Compound B1-4 and B1-6 also induced distinct phototoxicity symptoms (leaf curl, marginal scorch) on B. napus in soil-treatment pot experiments, despite modest fresh-weight inhibition [1].

Agrochemical Discovery Herbicide Lead Oxadiazole Bioactivity

Class-Level Anticancer Potential: 1,3,4-Oxadiazole-Thioacetamide Hybrids as Cytotoxic Scaffolds

A comprehensive review by Kumar et al. (2023) documents that 1,3,4-oxadiazole scaffolds, when hybridized with other anticancer pharmacophores, inhibit multiple cancer targets including telomerase, HDAC, thymidylate synthase, and topoisomerase II [1]. Specifically, pyridine-linked 1,3,4-oxadiazole-thioacetamide hybrids have been reported with IC₅₀ values in the low micromolar range (e.g., compound 7d showed IC₅₀ of 1.8 ± 0.3 µM against HeLa and 1.3 ± 0.11 µM against MCF-7) [2]. Separately, 2-chloro-N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol showed IC₅₀ values of 4.6 µM (PANC-1) and 2.2 µM (HepG2) for the most potent analog [3]. The target compound shares the core oxadiazole-thioacetamide-pyridine pharmacophore with these active derivatives but bears a distinct N-isopropyl substituent that has not been independently evaluated.

Anticancer Drug Discovery Cytotoxicity Screening Oxadiazole Pharmacophore

Pyridin-3-yl vs. Pyridin-4-yl Regioisomerism: Differential Biological Response in the Oxadiazole-Thioacetamide Series

The Fan et al. (2004) study explicitly synthesized both pyridin-3′-yl and pyridin-4′-yl regioisomers of the oxadiazole-thioacetamide scaffold [1]. The pyridin-3-yl orientation (as in the target compound) places the pyridine nitrogen at the meta position relative to the oxadiazole ring, creating a distinct electronic and geometric profile compared to the para-oriented pyridin-4-yl isomers [1]. This regioisomerism affects metal coordination geometry, dipole moment, and potential interactions with biological targets. The study reported that all synthesized compounds lacked fungicidal activity but that select compounds (B1-4, B1-6) from the pyridin-3-yl series exhibited herbicidal and phototoxic effects [1].

Regioisomer Differentiation Structure-Activity Relationship Heterocyclic Chemistry

Patent Landscape Context: Pyridin-Oxadiazole Derivatives as CFTR Modulators (Novartis US9034879)

US Patent US9034879 (Novartis AG, issued 2015) discloses pyridin-oxadiazole/thiadiazole derivatives of Formula I that restore or enhance mutant CFTR function for the treatment of cystic fibrosis, COPD, and related respiratory conditions [1]. The target compound falls within the general structural scope of this patent family, which covers variable substitution on the oxadiazole ring and the acetamide terminus [1]. While the specific N-isopropyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is not explicitly exemplified, its core scaffold is encompassed by the Markush claims, providing freedom-to-operate context for procurement in CFTR-focused research programs [1].

Cystic Fibrosis CFTR Modulation Patent Landscape

Recommended Application Scenarios for N-Isopropyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 900009-40-7) Based on Quantitative Evidence


Herbicide Lead Optimization: SAR Exploration of the Acetamide N-Substituent in Pyridin-3-yl-Oxadiazole-Thioacetamides

The target compound is positioned for systematic SAR studies within the validated herbicide chemotype established by Fan et al. (2004), where compounds B1-4 and B1-6 demonstrated growth inhibition against Echinochloa crus-galli and Brassica napus, along with phototoxicity symptoms (leaf curl, marginal scorch) [1]. The N-isopropyl group introduces a branched alkyl substituent not previously profiled in the published B1 series, enabling exploration of steric and lipophilic effects on herbicidal potency and crop selectivity [1].

Anticancer Fragment Library Inclusion: Low-MW Oxadiazole-Thioacetamide with FBDD-Compliant Physicochemical Profile

With a molecular weight of 278.33 g/mol (<300 Da threshold) and one hydrogen-bond donor, this compound meets standard fragment-based drug discovery (FBDD) criteria [1]. Structurally related pyridine-oxadiazole-thioacetamide hybrids have demonstrated low-micromolar cytotoxicity against HeLa, MCF-7, PANC-1, and HepG2 cell lines [3][4]. The N-isopropyl congener fills an unexplored substituent position in the anticancer SAR matrix and is suitable for primary screening followed by structure-guided elaboration [3].

CFTR Modulator Chemical Probe: Exploration of Thioether-Linked Oxadiazole-Pyridine Scaffolds

The pyridin-oxadiazole core is claimed in Novartis patent US9034879 for CFTR modulation in cystic fibrosis [2]. The target compound's thioether linkage at the oxadiazole 2-position differentiates it from the predominantly amide-linked exemplars in the patent, offering a chemically distinct vector for probing CFTR pharmacophore requirements [2]. Procurement is warranted for academic CFTR research groups seeking to explore novel chemotypes beyond the exemplified patent space [2].

Comparative Physicochemical Benchmarking Against the N,N-Diisopropyl Analog

A direct head-to-head comparison of the target compound (mono-N-isopropyl, 1 HBD, MW 278.33) against its N,N-diisopropyl analog (tertiary amide, 0 HBD, MW ~320.41) provides a clean experimental system to isolate the impact of a single hydrogen-bond donor on solubility, permeability, and target binding [1]. This paired comparison is valuable for medicinal chemistry training sets, computational model validation, and establishing HBD-dependent SAR within a controlled chemical series [1].

Quote Request

Request a Quote for N-isopropyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.